4-乙氧基-2,3-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

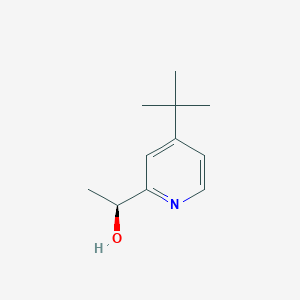

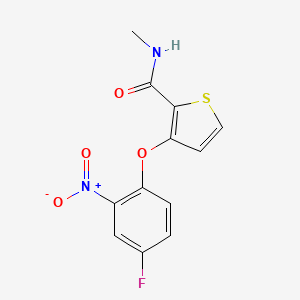

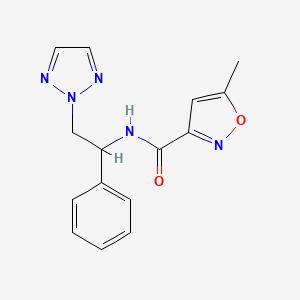

4-Ethoxy-2,3-dimethylbenzenesulfonamide, commonly referred to as EDBS, is a sulfonamide compound . It has a molecular weight of 229.3 .

Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,3-dimethylbenzenesulfonamide is1S/C10H15NO3S/c1-4-14-9-5-6-10 (15 (11,12)13)8 (3)7 (9)2/h5-6H,4H2,1-3H3, (H2,11,12,13) . Physical And Chemical Properties Analysis

4-Ethoxy-2,3-dimethylbenzenesulfonamide is a powder at room temperature . It has a molecular weight of 229.3 .科学研究应用

结构-活性关系和治疗潜力

一项研究探讨了联苯磺胺的结构-活性关系,导致发现了新型内皮素-A(ETA)选择性拮抗剂。通过在特定位置进行取代,研究人员确定了对ETA受体具有改善结合和功能活性的化合物,突显了在调节心血管功能方面的潜在治疗应用(N. Murugesan et al., 1998)。

抗癌性能

对一种新化合物(Z)-N-(4-溴-5-乙氧基-3,5-二甲基呋喃-2(5H)-基)-4-甲基苯磺酰胺的合成和晶体结构进行了研究,以探讨其抗癌性能。该研究为设计新的抗癌药物提供了有益的分子框架见解(Zhang, Shi-jie, Hu, Wei-Xiao, 2010)。

癌症光动力疗法

对含有席夫碱的苯磺酰胺基团取代的锌酞菁衍生物的研究突显了它们显著的单线态氧量子产率。这些性质表明它们在癌症治疗的光动力疗法中作为有效的II型光敏剂的潜力,展示了4-乙氧基-2,3-二甲基苯磺酰胺衍生物在开发新的治疗剂中的作用(M. Pişkin, E. Canpolat, Ö. Öztürk, 2020)。

抗HIV和抗真菌活性

制备了一系列含有2,5-二取代-1,3,4-噁二唑基团的苯磺胺衍生物,并对其抗HIV和抗真菌活性进行了评估。该研究强调了苯磺胺衍生物在药物化学中的多功能性,为未来针对传染病的药物开发奠定了基础(M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad, 2007)。

用于阿尔茨海默病治疗的酶抑制

一项研究专注于合成N-(4-甲氧基苯乙基)-N-(取代)-4-甲基苯磺酰胺,展示了对乙酰胆碱酯酶的显著抑制活性,这是阿尔茨海默病病理学中的关键酶。研究结果表明这些化合物作为治疗阿尔茨海默病的新型治疗剂的潜力,突显了4-乙氧基-2,3-二甲基苯磺酰胺衍生物在治疗神经退行性疾病中的广泛适用性(M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018)。

安全和危害

作用机制

Target of Action

4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of 4-Ethoxy-2,3-dimethylbenzenesulfonamide.

Mode of Action

The interaction of 4-Ethoxy-2,3-dimethylbenzenesulfonamide with its targets involves the inhibition of these enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .

Biochemical Pathways

The inhibition of carbonic anhydrase and tetrahydropteroate synthetase by 4-Ethoxy-2,3-dimethylbenzenesulfonamide affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The molecular and cellular effects of 4-Ethoxy-2,3-dimethylbenzenesulfonamide’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .

属性

IUPAC Name |

4-ethoxy-2,3-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMKTXVSUOALDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/no-structure.png)

![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)

![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)